molecular formula C9H11FO B6329523 2-Fluoro-4-(methoxymethyl)-1-methylbenzene CAS No. 2404734-12-7

2-Fluoro-4-(methoxymethyl)-1-methylbenzene

Cat. No. B6329523
CAS RN: 2404734-12-7
M. Wt: 154.18 g/mol
InChI Key: ZYCBAAOGBSLYHO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethyl)-1-methylbenzene, also known as 4-methoxy-2-fluorotoluene, is an organic compound with a molecular formula of C8H9FO. It is a colorless liquid which is soluble in most organic solvents and has a slightly sweet odor. This compound is used in a variety of applications, including industrial and scientific research.

Scientific Research Applications

2-Fluoro-4-(methoxymethyl)-1-methylbenzene is widely used in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of several anti-inflammatory drugs. It has also been used in the synthesis of organic dyes, electrochemical sensors, and other organic materials.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-fluoro-4-methylphenylboronic acid, are used as reactants in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific reaction context .

Result of Action

In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(methoxymethyl)-1-methylbenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of reactivity. It is also relatively stable and non-toxic, making it safe to use in the laboratory. However, it is important to note that it is flammable and can be explosive in the presence of air, so it must be handled with care.

Future Directions

There are several potential future directions for research involving 2-Fluoro-4-(methoxymethyl)-1-methylbenzene. One area of research could focus on the development of new synthetic methods for the compound. Another potential area of research could focus on the development of new pharmaceuticals and other compounds which utilize the compound as a starting material. Additionally, further research could be done to explore the potential applications of the compound in other areas, such as organic electronics or electrochemical sensors.

Synthesis Methods

2-Fluoro-4-(methoxymethyl)-1-methylbenzene can be synthesized via several methods. The most common method is the Friedel-Crafts alkylation of 2-fluorotoluene with methanol catalyzed by an aluminum chloride. This reaction produces the desired compound in high yields. Another method involves the reaction of 2-fluorotoluene with dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.

properties

IUPAC Name

2-fluoro-4-(methoxymethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCBAAOGBSLYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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